3-Mercapto-3-methylbutan-1-ol-d6

Description

Properties

Molecular Formula |

C5H12OS |

|---|---|

Molecular Weight |

126.25 g/mol |

IUPAC Name |

4,4,4-trideuterio-3-sulfanyl-3-(trideuteriomethyl)butan-1-ol |

InChI |

InChI=1S/C5H12OS/c1-5(2,7)3-4-6/h6-7H,3-4H2,1-2H3/i1D3,2D3 |

InChI Key |

GBCGIJAYTBMFHI-WFGJKAKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(CCO)(C([2H])([2H])[2H])S |

Canonical SMILES |

CC(C)(CCO)S |

Origin of Product |

United States |

Foundational & Exploratory

3-Mercapto-3-methylbutan-1-ol-d6 chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of 3-Mercapto-3-methylbutan-1-ol-d6, a deuterated analogue of a significant sulfur-containing volatile compound. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize stable isotope-labeled compounds as internal standards for quantitative analyses.

Chemical Structure and Identification

This compound is the deuterium-labeled form of 3-Mercapto-3-methylbutan-1-ol (3MMBOH), where six hydrogen atoms on the two methyl groups attached to the tertiary carbon have been replaced with deuterium (B1214612). This isotopic substitution provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based quantification of the parent compound.

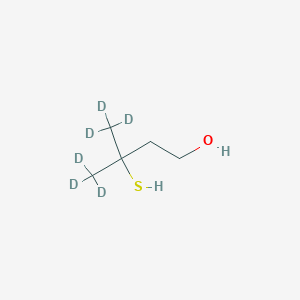

Caption: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 3-Methyl-3-sulfanylbutan-1-ol-d6, 3-Sulfanyl-3-methylbutan-1-ol-d6 |

| CAS Number | 162404-35-5[1][2][3] |

| Molecular Formula | C₅H₆D₆OS[1][2][3] |

| Molecular Weight | 126.25 g/mol [1][2][3] |

| Parent Compound | 3-Mercapto-3-methylbutan-1-ol (CAS: 34300-94-2)[4][5][6][7] |

Physicochemical Properties

The physical and chemical properties of this compound are primarily inferred from its non-deuterated analogue. The isotopic labeling has a negligible effect on most bulk physical properties but is critical for its mass spectrometric detection.

Table 2: Physical and Chemical Properties

| Property | Value (for non-deuterated analogue unless specified) |

| Appearance | Yellow Oil (for d6)[2][3] |

| Molecular Weight (non-deuterated) | 120.21 g/mol [4][5][6] |

| Density | 0.985 g/mL at 20 °C[5][8][9] |

| Boiling Point | 190 °C[8] |

| Refractive Index | n20/D 1.480[5][8] |

| Storage Temperature | 2-8°C[2][5] |

| Solubility | Soluble in water.[10] |

| Odor | Meaty, savory, catty.[5][11] |

Synthesis

The synthesis of this compound typically follows the synthetic route of the non-deuterated compound, with the introduction of deuterium at a key step.[11] A common method involves the use of deuterated acetone (B3395972) (acetone-d6) as a starting material.[11]

The general synthetic pathway for the non-deuterated compound starts with ethyl acetate, which is activated and coupled with acetone to form ethyl 3-hydroxy-3-methylbutyrate.[11][12] This intermediate is then brominated, treated with thiourea, and hydrolyzed to create the mercapto group.[11][12] Finally, a reduction step yields 3-Mercapto-3-methylbutan-1-ol.[11][12] To produce the d6 analogue, acetone-d6 (B32918) is used in the initial coupling step, thereby incorporating the six deuterium atoms into the final molecule.[11]

References

- 1. benchchem.com [benchchem.com]

- 2. Elimination of interferences caused by simultaneous use of deuterated and carbon-13 standards in GC-MS analysis of polycyclic aromatic hydrocarbons (PAHs) in extracts from passive sampling devices - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 3-Mercapto-3-methyl-1-butanol | C5H12OS | CID 520682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Mercapto-3-methylbutan-1-ol = 98 , FG 34300-94-2 [sigmaaldrich.com]

- 6. 3-Mercapto-3-methylbutanol [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemeo.com [chemeo.com]

- 9. Human Metabolome Database: Showing metabocard for 3-Mercapto-3-methyl-1-butanol (HMDB0036149) [hmdb.ca]

- 10. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 11. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis Pathway for 3-Mercapto-3-methylbutan-1-ol-d6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for 3-Mercapto-3-methylbutan-1-ol-d6, a deuterated analog of a significant flavor and aroma compound. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic route.

Introduction

3-Mercapto-3-methylbutan-1-ol is a naturally occurring thiol found in various food products, contributing to their characteristic aromas. Its deuterated isotopologue, this compound, serves as an invaluable internal standard for quantitative analysis in food science, environmental analysis, and metabolic studies, owing to its distinct mass spectrometric signature. This guide outlines a well-established multi-step synthesis to obtain this labeled compound with high purity.

Overall Synthesis Pathway

The synthesis of this compound is achieved through a five-step reaction sequence commencing with readily available starting materials. The key strategic element is the introduction of the six deuterium (B1214612) atoms via the use of deuterated acetone (B3395972) (acetone-d6) in the initial step. The subsequent steps involve the formation of a hydroxy ester, conversion to a bromo derivative, introduction of the thiol group via a thiourea (B124793) intermediate, and a final reduction to yield the desired deuterated alcohol.

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of Ethyl 3-hydroxy-3-(methyl-d3)-butyrate-4,4,4-d3

This initial step involves a directed aldol (B89426) condensation reaction. The enolate of ethyl acetate is generated using a strong, non-nucleophilic base, lithium diisopropylamide (LDA), and then reacted with acetone-d6. A Reformatsky-type reaction using ethyl bromoacetate (B1195939) and zinc could also be employed.

Protocol:

A solution of diisopropylamine (B44863) (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). To this, n-butyllithium (1.0 eq) is added dropwise, and the mixture is stirred for 30 minutes to generate LDA. Ethyl acetate (1.0 eq), freshly distilled, is then added slowly, and the stirring is continued for another 30 minutes to ensure complete enolate formation. Acetone-d6 (1.0 eq) is then added dropwise, and the reaction mixture is stirred at -78 °C for 2 hours. The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Step 2: Synthesis of Ethyl 3-bromo-3-(methyl-d3)-butyrate-4,4,4-d3

The tertiary alcohol group of the hydroxy ester is converted to a bromide, which serves as a good leaving group for the subsequent nucleophilic substitution.

Protocol:

To a solution of ethyl 3-hydroxy-3-(methyl-d3)-butyrate-4,4,4-d3 (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (B109758) or diethyl ether, cooled to 0 °C, phosphorus tribromide (PBr3, 0.5 eq) is added dropwise with vigorous stirring. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched by pouring it onto ice. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude bromo ester, which may be used in the next step without further purification.

Step 3: Formation of S-(2-(Ethoxycarbonyl)propan-2-yl-d6)-isothiouronium bromide

The thiol group is introduced by reacting the bromo derivative with thiourea to form a stable isothiouronium salt intermediate.

Protocol:

A mixture of ethyl 3-bromo-3-(methyl-d3)-butyrate-4,4,4-d3 (1.0 eq) and thiourea (1.1 eq) in a polar aprotic solvent such as acetone or ethanol (B145695) is heated at reflux for 4-8 hours. The progress of the reaction can be monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting solid is the isothiouronium salt, which is typically carried forward to the next step without extensive purification.

Step 4: Hydrolysis to 3-Mercapto-3-(methyl-d3)-butyric acid-4,4,4-d3

The isothiouronium salt is hydrolyzed under basic conditions to yield the corresponding mercaptocarboxylic acid.

Protocol:

The crude S-(2-(ethoxycarbonyl)propan-2-yl-d6)-isothiouronium bromide is dissolved in an aqueous solution of a strong base, such as sodium hydroxide (B78521) (e.g., 2 M NaOH). The mixture is heated at reflux for 2-4 hours to effect both the hydrolysis of the isothiouronium salt and the saponification of the ethyl ester. After cooling to room temperature, the reaction mixture is washed with diethyl ether to remove any non-acidic impurities. The aqueous layer is then acidified to a pH of approximately 1-2 with a strong acid, such as concentrated hydrochloric acid, while being cooled in an ice bath. The precipitated product is then extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to give the crude 3-mercapto-3-(methyl-d3)-butyric acid-4,4,4-d3.

Step 5: Reduction to this compound

The final step involves the reduction of the carboxylic acid group to a primary alcohol using a powerful reducing agent like lithium aluminum hydride (LAH).

Protocol:

Caution: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere.

A suspension of lithium aluminum hydride (2.0 eq) in anhydrous THF is prepared in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The suspension is cooled to 0 °C in an ice bath. A solution of 3-mercapto-3-(methyl-d3)-butyric acid-4,4,4-d3 (1.0 eq) in anhydrous THF is added dropwise to the LAH suspension. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. After cooling the reaction mixture back to 0 °C, the excess LAH is quenched by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). The resulting granular precipitate is filtered off and washed with THF. The combined filtrate and washings are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The final product, this compound, is purified by vacuum distillation.

Quantitative Data

The following table summarizes the expected molecular weights and potential yields for the synthesis of this compound and its intermediates. Please note that yields are highly dependent on experimental conditions and techniques.

| Step | Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |

| 1 | Ethyl 3-hydroxy-3-(methyl-d3)-butyrate-4,4,4-d3 | C₇H₈D₆O₃ | 152.22 | 70-85 |

| 2 | Ethyl 3-bromo-3-(methyl-d3)-butyrate-4,4,4-d3 | C₇H₇D₆BrO₂ | 215.11 | 80-90 |

| 3 | S-(2-(Ethoxycarbonyl)propan-2-yl-d6)-isothiouronium bromide | C₈H₁₁D₆BrN₂O₂S | 291.21 | >90 (crude) |

| 4 | 3-Mercapto-3-(methyl-d3)-butyric acid-4,4,4-d3 | C₅H₄D₆O₂S | 140.22 | 60-75 (over 2 steps) |

| 5 | This compound | C₅H₆D₆OS | 126.25 | 75-85 |

Characterization Data

The structure and purity of the final product and key intermediates should be confirmed by spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The absence of signals corresponding to the two methyl groups in the final product confirms complete deuteration at this position. The remaining proton signals for the -CH₂CH₂OH moiety should be present with appropriate splitting patterns.

-

¹³C NMR: The carbon signals for the deuterated methyl groups will be observed as multiplets due to C-D coupling.

-

²H NMR: A signal corresponding to the deuterium atoms will be present.

-

-

Mass Spectrometry (MS): The molecular ion peak in the mass spectrum of the final product should correspond to the calculated molecular weight of this compound (126.25 g/mol ). The fragmentation pattern will also differ from the non-deuterated analog.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from starting materials to the characterized final product.

Caption: Logical workflow for the synthesis and analysis of the target compound.

Safety Considerations

This synthesis involves the use of hazardous reagents and requires appropriate safety precautions.

-

Lithium diisopropylamide (LDA) and n-butyllithium are pyrophoric and react violently with water.

-

Phosphorus tribromide is corrosive and reacts with water to produce HBr gas.

-

Lithium aluminum hydride (LAH) is highly reactive and flammable. It reacts violently with water and protic solvents, releasing flammable hydrogen gas.

-

All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.

This guide provides a detailed framework for the synthesis of this compound. Researchers should adapt and optimize the procedures based on their specific laboratory conditions and available equipment.

A Technical Guide to the NMR Spectral Data of 3-Mercapto-3-methylbutan-1-ol-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) spectral data for 3-Mercapto-3-methylbutan-1-ol-d6. Given the typical synthetic routes for this isotopically labeled compound, it is presumed that the deuterium (B1214612) atoms are located on the two methyl groups attached to the tertiary carbon. This document outlines the anticipated ¹H and ¹³C NMR spectra, detailed experimental protocols for its synthesis and NMR analysis, and a visual representation of the experimental workflow.

Introduction

3-Mercapto-3-methylbutan-1-ol is a volatile organosulfur compound found in various natural sources, including coffee and passion fruit juice.[1][2] Its deuterated isotopologue, this compound, serves as a valuable internal standard for quantitative analysis in mass spectrometry and NMR spectroscopy due to its distinct mass and NMR properties.[3] The strategic placement of six deuterium atoms on the gem-dimethyl groups significantly alters its NMR signature, providing a clear window for observing the remaining protons in the molecule.

Predicted NMR Spectral Data

The structure of this compound is presented below:

Due to the deuterium labeling on the methyl groups, the corresponding signals in the ¹H NMR spectrum will be absent. The expected ¹H and ¹³C NMR data are summarized in the tables below. Chemical shifts (δ) are reported in parts per million (ppm) and are referenced relative to a standard solvent signal. Coupling constants (J) are given in Hertz (Hz).

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) | Multiplicity | Integration | Coupling Constant (J) | Assignment |

| ~3.8 | Triplet | 2H | ~6.5 Hz | -CH₂-OH |

| ~1.9 | Triplet | 2H | ~6.5 Hz | -C(CD₃)₂-CH₂- |

| ~1.7 | Singlet | 1H | - | -SH |

| ~1.5 | Singlet | 1H | - | -OH |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) | Carbon Type | Assignment |

| ~60 | CH₂ | -CH₂-OH |

| ~48 | C | -C(CD₃)₂- |

| ~45 | CH₂ | -C(CD₃)₂-CH₂- |

| ~25 (septet) | CD₃ | -CD₃ |

Note: The ¹³C signal for the deuterated methyl groups is expected to appear as a septet due to coupling with deuterium (I=1), and its chemical shift will be slightly different from the protonated analog.

Experimental Protocols

Synthesis of this compound

A common synthetic route to prepare this compound involves the use of acetone-d6 (B32918) as the starting material to introduce the deuterium labels.[2]

Materials:

-

Acetone-d6

-

Ethyl acetate (B1210297)

-

Lithium bis(trimethylsilyl)amide (LiHMDS)

-

Brominating agent (e.g., N-Bromosuccinimide)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Standard laboratory glassware and purification apparatus (e.g., chromatography column)

Procedure:

-

Aldol Condensation: React acetone-d6 with the enolate of ethyl acetate (generated using a strong base like LiHMDS) in an anhydrous ether or THF solvent at low temperature (e.g., -78 °C) to form ethyl 3-hydroxy-3-methyl-d6-butyrate.

-

Bromination: The resulting β-hydroxy ester is then brominated.

-

Thiol Formation: The brominated intermediate is treated with thiourea followed by hydrolysis (e.g., with NaOH) to yield 3-mercapto-3-methyl-d6-butyric acid.

-

Reduction: The carboxylic acid is subsequently reduced to the primary alcohol using a reducing agent like LiAlH₄ in an anhydrous ether or THF solvent.

-

Workup and Purification: The reaction is carefully quenched with water and/or dilute acid. The product is extracted with an organic solvent, dried, and purified using column chromatography to yield pure this compound.

NMR Data Acquisition

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference if required, although referencing to the residual solvent peak is common.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans (NS): 16 to 64, depending on the sample concentration.

-

Relaxation Delay (D1): 1-5 seconds.

-

Acquisition Time (AQ): 2-4 seconds.

-

Spectral Width (SW): Approximately 10-12 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans (NS): 1024 or more to achieve a good signal-to-noise ratio.

-

Relaxation Delay (D1): 2 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): Approximately 200-250 ppm.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Integrate the signals in the ¹H NMR spectrum.

-

Reference the chemical shifts to the residual solvent peak or TMS.

Diagram of Experimental Workflow

The following diagram illustrates the key stages in the synthesis and NMR analysis of this compound.

Caption: Workflow for the synthesis and NMR analysis of this compound.

References

Navigating the Landscape of 3-Mercapto-3-methylbutan-1-ol-d6: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the commercial availability, purity, and application of the deuterated compound 3-Mercapto-3-methylbutan-1-ol-d6. This document provides a structured overview of commercial suppliers, available purity data, and a generalized experimental workflow for its use as an internal standard in analytical methodologies.

Commercial Suppliers and Purity

This compound is a deuterated analog of 3-Mercapto-3-methylbutan-1-ol, a volatile organic compound found in various natural sources such as coffee, passion fruit juice, and beer.[1] The introduction of deuterium (B1214612) atoms creates a heavier isotope of the molecule, making it an ideal internal standard for quantitative analysis by mass spectrometry-based techniques. Several commercial suppliers offer this deuterated compound. The table below summarizes the available information on suppliers and the typical purity of both the deuterated and non-deuterated forms. Purity for the deuterated compound is often lot-specific and detailed in the Certificate of Analysis provided by the supplier.

| Supplier | Compound | CAS Number | Purity | Additional Information |

| MedChemExpress | This compound | Not specified | Lot-specific (refer to Certificate of Analysis) | For research use only. Can be used as a tracer or internal standard for NMR, GC-MS, or LC-MS.[2] |

| Santa Cruz Biotechnology | 3-Mercapto-3-methylbutanol-d6 | 162404-35-5 | Lot-specific (refer to Certificate of Analysis) | Biochemical for proteomics research.[3] |

| Sigma-Aldrich | 3-Mercapto-3-methylbutan-1-ol | 34300-94-2 | ≥98% | Meets purity specifications of JECFA. |

| Scientific Laboratory Supplies | 3-Mercapto-3-methylbutan-1-ol | 34300-94-2 | ≥98% | Meets purity specifications of JECFA.[4] |

| Endeavour Speciality Chemicals | 3-Mercapto-3-methylbutan-1-ol | 34300-94-2 | Not specified | - |

Experimental Protocols

General Protocol for Quantitative Analysis using this compound as an Internal Standard

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound (internal standard) of a known concentration in a suitable solvent (e.g., methanol, dichloromethane).

-

Prepare a series of calibration standards containing known concentrations of the non-deuterated analyte (3-Mercapto-3-methylbutan-1-ol) and a constant, known concentration of the internal standard.

-

-

Sample Preparation:

-

To the unknown sample, add a precise volume of the internal standard stock solution to achieve a final concentration similar to that of the analyte.

-

Perform any necessary sample extraction, cleanup, or derivatization steps.

-

-

Instrumental Analysis (GC-MS or LC-MS):

-

Inject the prepared standards and samples into the chromatograph.

-

Develop a chromatographic method to separate the analyte and the internal standard from other matrix components.

-

In the mass spectrometer, operate in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode to detect specific ions for both the analyte and the deuterated internal standard.

-

-

Data Analysis:

-

Integrate the peak areas of the analyte and the internal standard.

-

Calculate the response factor (RF) for each calibration standard using the formula: RF = (Analyte Peak Area / Internal Standard Peak Area) / (Analyte Concentration / Internal Standard Concentration).

-

Generate a calibration curve by plotting the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) against the concentration ratio.

-

Determine the concentration of the analyte in the unknown sample by using the peak area ratio from the sample and the calibration curve.

-

Logical and Experimental Workflows

The following diagrams illustrate the logical relationship for the use of this compound and a typical experimental workflow.

Caption: Logical relationship for using the deuterated compound as an internal standard.

Caption: A typical experimental workflow for quantitative analysis.

Signaling Pathways

Currently, there is no readily available scientific literature that describes specific signaling pathways directly involving 3-Mercapto-3-methylbutan-1-ol or its deuterated form. Its primary role in a research context, as indicated by commercial suppliers, is as an analytical tool rather than a biologically active modulator of specific pathways.[2] The non-deuterated compound is recognized as a volatile organic compound and a metabolite found in various organisms.[1] Further research would be necessary to elucidate any potential roles in biological signaling.

References

Navigating the Safety Profile of 3-Mercapto-3-methylbutan-1-ol-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 3-Mercapto-3-methylbutan-1-ol-d6. Due to the limited availability of a specific Material Safety Data Sheet (MSDS) for the deuterated form, this document synthesizes information from publicly available data for the non-deuterated analogue, 3-Mercapto-3-methylbutan-1-ol. This information should be used as a primary reference for safety and handling, with the understanding that deuteration may slightly alter some physical and toxicological properties.

Chemical Identification and Physical Properties

This section outlines the fundamental chemical identifiers and physical characteristics of both the deuterated and non-deuterated forms of 3-Mercapto-3-methylbutan-1-ol.

| Property | This compound | 3-Mercapto-3-methylbutan-1-ol |

| CAS Number | 162404-35-5[1] | 34300-94-2[2][3] |

| Molecular Formula | C₅H₆D₆OS[1] | C₅H₁₂OS[2][3] |

| Molecular Weight | 126.25 g/mol [1] | 120.21 g/mol [3] |

| Density | No data available | 0.985 g/mL at 20 °C[3][4] |

| Boiling Point | No data available | 190 °C[5] |

| Flash Point | No data available | 69 °C[5] |

| Refractive Index | No data available | n20/D 1.480[3][5] |

| Vapor Pressure | No data available | 0.15 mmHg at 25°C[5] |

| Appearance | No data available | Colorless clear liquid (estimated) |

| Storage Temperature | No data available | 2-8°C[3] |

Hazard Identification and GHS Classification

The following table summarizes the GHS hazard classifications for 3-Mercapto-3-methylbutan-1-ol. Researchers should handle the deuterated compound with the same, if not greater, level of caution.

| Hazard Class | GHS Classification |

| Acute Toxicity, Oral | Category 4[2] |

| Acute Toxicity, Dermal | Harmful in contact with skin[6] |

| Acute Toxicity, Inhalation | Harmful if inhaled[6] |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation)[2][6] |

| Serious Eye Damage/Eye Irritation | Category 1 (Causes serious eye damage)[2][3][6] |

| Signal Word | Danger [3] |

Hazard Statements (H-phrases):

Precautionary Statements (P-phrases): A comprehensive list of precautionary statements can be found in the safety data sheets for the non-deuterated compound. Key recommendations include:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][6]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3][4]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4][6]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]

Experimental Protocols & Handling

While specific experimental protocols involving this compound were not available in the public domain, the following represents a generalized, best-practice workflow for handling this and other hazardous chemical compounds in a laboratory setting.

Risk Assessment Workflow

Prior to any experiment, a thorough risk assessment is mandatory. The following diagram illustrates a logical workflow for this process.

Caption: Risk assessment workflow for handling hazardous chemicals.

Chemical Spill Response Protocol

In the event of a chemical spill, a structured response is crucial to mitigate risks.

Caption: General protocol for responding to a chemical spill.

Toxicological Information

The toxicological profile of 3-Mercapto-3-methylbutan-1-ol indicates that it is harmful through multiple routes of exposure. The primary concerns are acute toxicity upon ingestion, skin contact, and inhalation, as well as severe irritation to the skin and eyes.[2][6]

First-Aid Measures

In case of exposure, the following first-aid measures are recommended based on the data for the non-deuterated compound:

| Exposure Route | First-Aid Measures |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[6][7] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash with plenty of soap and water.[6][7] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[3][6] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[8] |

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be worn when handling this compound.

Caption: Recommended Personal Protective Equipment (PPE).

Disclaimer: This document is intended for informational purposes only and is based on data available for the non-deuterated form of the compound. It is not a substitute for a formal Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS). Researchers and all personnel handling this chemical are required to consult the official SDS provided by the supplier and to follow all institutional and regulatory safety guidelines.

References

- 1. scbt.com [scbt.com]

- 2. 3-Mercapto-3-methyl-1-butanol | C5H12OS | CID 520682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Mercapto-3-methylbutan-1-ol ≥98%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3-Mercapto-3-methylbutan-1-ol - Wikipedia [en.wikipedia.org]

- 5. 3-MERCAPTO-3-METHYLBUTAN-1-OL [chembk.com]

- 6. biosynth.com [biosynth.com]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. fishersci.com [fishersci.com]

storage and handling recommendations for 3-Mercapto-3-methylbutan-1-ol-d6

An In-depth Technical Guide to 3-Mercapto-3-methylbutan-1-ol-d6: Storage, Handling, and Experimental Considerations

This guide provides comprehensive information on the proper storage, handling, and safety precautions for this compound (MMB-d6). The content is intended for researchers, scientists, and professionals in the fields of drug development, flavor chemistry, and analytical sciences who may be working with this deuterated thiol compound.

Chemical and Physical Properties

This compound is a deuterated analog of 3-Mercapto-3-methylbutan-1-ol, an odor-active thiol found in various natural sources, including coffee.[1] Its physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 162404-35-5 | [1] |

| Molecular Formula | C₅H₆D₆OS | [1] |

| Molecular Weight | 126.25 g/mol | [1] |

| Appearance | Yellow Oil | [1] |

| Synonyms | 3-Methyl-3-sulfanylbutan-1-ol-d6, 3-Sulfanyl-3-methylbutan-1-ol-d6 | [1] |

Storage and Stability

Proper storage is crucial to maintain the integrity and stability of this compound.

Recommended Storage Conditions:

-

Container: Keep the container tightly closed and store in a dry, well-ventilated place.[3] Opened containers must be carefully resealed and kept upright to prevent leakage.[3]

-

Incompatible Substances: Keep away from incompatible substances, such as strong oxidizing agents and reducing agents.[4]

Stability Considerations: While specific stability data for the deuterated form is limited, the non-deuterated analog's stability can be influenced by enzymatic activity, leading to degradation.[5] It is crucial to prevent contamination and store the compound under the recommended conditions to minimize degradation.

Handling and Safety Precautions

3-Mercapto-3-methylbutan-1-ol and its analogs are considered hazardous. The following handling and safety precautions should be strictly followed.

Hazard Identification: The non-deuterated form is classified as:

-

Harmful if swallowed.[3]

-

Harmful in contact with skin.[6]

-

Harmful if inhaled.[6]

-

Causes skin irritation.[3]

-

Causes serious eye damage.[6]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[6]

-

Skin Protection: Wear compatible chemical-resistant gloves.[6]

-

Body Protection: Wear appropriate protective clothing to prevent skin exposure.[6]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate.[6]

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.[6]

-

Avoid ingestion and inhalation.[6]

-

Work in a well-ventilated area. A mechanical exhaust may be required.[6]

-

Wash hands thoroughly after handling.[6]

-

Remove and wash contaminated clothing before reuse.[6]

First Aid Measures:

-

If Inhaled: Remove the casualty to fresh air and keep at rest in a position comfortable for breathing. If breathing is irregular or stopped, administer artificial respiration. Call a physician.[6]

-

If on Skin: Wash immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Call a physician.[6]

-

If in Eyes: Immediately flush eyes with plenty of flowing water for 10 to 15 minutes, holding eyelids apart. Consult an ophthalmologist.[6]

-

If Swallowed: Wash out mouth with water provided the person is conscious. Call a physician.[6]

Experimental Protocols: Synthesis Workflow

This compound is often synthesized for use as an internal standard in isotope dilution assays. The synthesis typically involves the use of deuterated acetone (B3395972) (acetone-d6).[5]

Disposal Considerations

Dispose of this compound and its container in accordance with local, regional, and national regulations. Do not allow the product to enter drains or soil.[3][6] Collect spills with an inert absorbent material and place in a suitable, closed container for disposal.[3]

Shipping and Transportation

This compound is typically shipped under ambient conditions.[1] Ensure that the packaging is secure to prevent leakage during transit.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 3-Mercapto-3-methylbutan-1-ol = 98 , FG 34300-94-2 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. femaflavor.org [femaflavor.org]

- 5. 3-Mercapto-3-methylbutan-1-ol - Wikipedia [en.wikipedia.org]

- 6. Buy 3-Mercapto-3-methyl-1-butanol | 34300-94-2 [smolecule.com]

The Gold Standard: A Technical Guide to the Use of Deuterated Thiol Standards in Analysis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, particularly within the realms of pharmaceutical development and clinical research, the precise and accurate quantification of endogenous and exogenous compounds is paramount. Thiol-containing molecules, such as the antioxidant glutathione (B108866) and the amino acid cysteine, play critical roles in biological systems, making their accurate measurement essential for understanding health and disease. This technical guide provides an in-depth review of the application of deuterated thiol standards in analytical methodologies, offering a comprehensive resource for researchers seeking to enhance the robustness and reliability of their quantitative data.

Stable isotope-labeled internal standards (SIL-ISs) are widely recognized as the gold standard in quantitative mass spectrometry.[1] By incorporating deuterium (B1214612) atoms into the molecular structure of the analyte, a standard is created that is chemically almost identical to the target compound but mass-shifted, allowing for its distinct detection. This near-identical physicochemical behavior is the cornerstone of its utility, enabling it to effectively compensate for variations that can occur during sample preparation, chromatography, and ionization.[1][2]

Core Principles and Advantages

The fundamental principle behind the use of a deuterated internal standard is its ability to mimic the analyte of interest throughout the entire analytical workflow.[1] This includes co-elution during chromatographic separation, experiencing the same degree of matrix effects (ion suppression or enhancement), and having a similar extraction recovery.[1][2] The use of a deuterated standard can significantly improve the accuracy and precision of quantification, especially in complex biological matrices where variability is inherent.[2]

Data Presentation: A Comparative Overview

The quantitative advantages of employing deuterated internal standards over non-deuterated (structural analogue) internal standards are significant. The following table summarizes the expected performance characteristics based on established principles of bioanalysis.

| Performance Metric | Deuterated Internal Standard | Non-Deuterated (Analogue) Internal Standard | Rationale |

| Compensation for Matrix Effects | Excellent | Variable to Poor | Co-elution ensures that the analyte and the internal standard experience the same ionization suppression or enhancement in the mass spectrometer source.[1][3] |

| Correction for Extraction Recovery | Excellent | Good to Variable | Similar physicochemical properties lead to comparable extraction efficiencies from the sample matrix.[4] |

| Chromatographic Behavior | Nearly Identical (Co-elution) | Different Retention Times | Structural differences in analogue standards lead to different chromatographic retention, meaning they may not experience the same matrix effects at the same time as the analyte. |

| Accuracy & Precision | High | Moderate to High | By effectively normalizing for variability, deuterated standards lead to more accurate and precise quantification.[2] |

| Method Robustness | High | Moderate | The ability to compensate for a wide range of analytical variables makes the method more reliable and transferable. |

Experimental Protocols: Quantification of Cysteine in Biological Matrices

The following is a detailed protocol for the quantification of cysteine in biological samples, such as plasma or tissue homogenates, using a deuterated internal standard (DL-Cysteine-d1) with LC-MS/MS. This protocol highlights the critical steps of sample preparation, derivatization, and analysis.

Materials and Reagents

-

Cysteine (analyte standard)

-

DL-Cysteine-d1 (deuterated internal standard)

-

N-Ethylmaleimide (NEM) (thiol-alkylating agent)

-

Acetonitrile (B52724) (ACN)

-

Formic Acid (FA)

-

Trichloroacetic Acid (TCA)

-

Ultrapure water

-

Biological matrix (e.g., plasma, tissue homogenate)

Standard and Internal Standard Preparation

-

Analyte Stock Solution: Prepare a stock solution of cysteine in a suitable solvent (e.g., 0.1% formic acid in water).

-

Internal Standard Working Solution (IS-WS): Prepare a working solution of DL-Cysteine-d1 at a concentration of 1 µg/mL in a suitable solvent.[2]

Sample Preparation

-

Plasma/Serum:

-

To 100 µL of plasma or serum, add 10 µL of a 10 mg/mL NEM solution in water to prevent auto-oxidation of cysteine. Vortex briefly.[2]

-

Add 10 µL of the IS-WS (DL-Cysteine-d1, 1 µg/mL).[2]

-

Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid for protein precipitation.[2]

-

Vortex for 1 minute.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.[2]

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.[2]

-

-

Tissue Homogenates:

-

Homogenize the tissue in an appropriate buffer on ice.

-

To 100 µL of tissue homogenate, add 10 µL of a 10 mg/mL NEM solution.[2]

-

Add 10 µL of the IS-WS (DL-Cysteine-d1, 1 µg/mL).[2]

-

Add 20 µL of 20% (w/v) trichloroacetic acid (TCA) to precipitate proteins.[2]

-

Vortex for 1 minute.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.[2]

-

Transfer the supernatant to a new vial for LC-MS analysis.[2]

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A suitable reversed-phase C18 column.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A suitable gradient to achieve separation of cysteine from other matrix components.

-

Flow Rate: A typical flow rate for analytical LC-MS.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Cysteine (NEM-derivatized): Specific precursor and product ions to be optimized for the instrument used.

-

DL-Cysteine-d1 (NEM-derivatized): Specific precursor and product ions to be optimized for the instrument used.[2]

-

-

Data Analysis

-

The concentration of cysteine in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve constructed from standards with known concentrations.[2]

Mandatory Visualization: Workflow and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the core concepts and workflows associated with the use of deuterated thiol standards in analysis.

Caption: A generalized workflow for the analysis of thiols in biological samples using a deuterated internal standard.

References

In-Depth Technical Guide: 3-Mercapto-3-methylbutan-1-ol-d6 (CAS No. 162404-35-5)

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Properties

3-Mercapto-3-methylbutan-1-ol-d6 is the deuterium-labeled form of 3-mercapto-3-methylbutan-1-ol (MMB), a volatile thiol found in various natural sources, including coffee, passion fruit, and cat urine. The deuteration, specifically on the two methyl groups, makes it an ideal internal standard for mass spectrometry-based quantification of the native compound.

| Property | Value | Reference |

| CAS Number | 162404-35-5 | N/A |

| Molecular Formula | C5H6D6OS | N/A |

| Molecular Weight | 126.25 g/mol | N/A |

| Synonyms | 3-Methyl-3-sulfanylbutan-1-ol-d6, 3-Sulfanyl-3-methylbutan-1-ol-d6 | N/A |

Synthesis Pathway

While a detailed, step-by-step experimental protocol for the synthesis of this compound is not publicly available, the general synthetic route is understood to parallel that of the non-deuterated compound, with the key difference being the use of a deuterated starting material. The synthesis commences with acetone-d6.[1][2]

The likely synthetic pathway is outlined below:

Application in Quantitative Analysis

The primary and most significant application of this compound is as an internal standard in isotope dilution assays for the precise quantification of its non-deuterated counterpart, 3-mercapto-3-methylbutan-1-ol. This technique is particularly valuable in the analysis of complex matrices such as wine and coffee, where the target analyte is present at trace levels.

General Experimental Workflow for Isotope Dilution Analysis

A typical workflow for the quantification of 3-mercapto-3-methylbutan-1-ol using its deuterated analog as an internal standard involves the following steps:

Biological Context of the Non-Deuterated Analog

While there is no evidence to suggest that this compound is used in studies of biological signaling pathways, its non-deuterated form, 3-mercapto-3-methylbutan-1-ol (MMB), has been identified in several biological contexts.

MMB is a known semiochemical in mammals, playing a role in chemical communication.[3] For instance, it is a component of leopard urine and has been shown to repel both leopards and spotted hyaenas.[3] In domestic cats, its metabolic precursor is linked to the cholesterol pathway.[3]

In the context of food science, the formation of MMB in wine is a result of the fermentation process, where precursors are transformed by yeast.[1][2]

Recent studies have also indicated that a related compound, 3-methyl-1-butanol, can enhance stomatal closure and salt stress tolerance in Arabidopsis through ethylene (B1197577) and jasmonate signaling pathways.[4] However, there is currently no research to suggest that 3-mercapto-3-methylbutan-1-ol or its deuterated analog are involved in similar plant signaling pathways.

Summary and Outlook

This compound, with the confirmed CAS number 162404-35-5, is a valuable tool for analytical chemists, primarily serving as an internal standard for the accurate quantification of its non-deuterated counterpart in complex samples. While a general synthetic pathway is known, detailed and validated experimental protocols for its synthesis and specific analytical applications are not widely available in the public domain.

For researchers and professionals in drug development, it is important to note the current absence of literature pertaining to the use of this compound in the study of signaling pathways or as a pharmacological agent. The biological significance of the non-deuterated analog as a semiochemical and its formation in natural products is established, but this does not extend to its deuterated form at present. Future research could focus on the development and publication of standardized protocols for the synthesis and analytical use of this compound to enhance its accessibility and application in various scientific disciplines.

References

- 1. 3-Mercapto-3-methylbutan-1-ol - Wikiwand [wikiwand.com]

- 2. 3-Mercapto-3-methylbutan-1-ol - Wikipedia [en.wikipedia.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Microbial Volatile 3-Methyl-1-Butanol Enhances Stomatal Closure and Salt Stress Tolerance via Ethylene and Jasmonate Pathways in Arabidopsis [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 3-Mercapto-3-Methylbutan-1-ol in Food and Flavor Chemistry: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Mercapto-3-methylbutan-1-ol (MMB) is a potent, sulfur-containing volatile organic compound that plays a significant, albeit dichotomous, role in the flavor profiles of a diverse range of food and beverage products. Renowned for its low sensory detection threshold, MMB can be a key contributor to desirable "roasty," "meaty," and "broth-like" aromas in products such as coffee, while simultaneously being responsible for undesirable "catty" or "onion-like" off-flavors in others, notably beer.[1][2] This technical guide provides a comprehensive overview of the chemical properties, natural occurrence, formation pathways, and analytical methodologies for MMB. Furthermore, it delves into the sensory perception of this impactful flavor compound, offering a detailed examination of its role in food and flavor chemistry for professionals in research and development.

Chemical and Physical Properties

3-Mercapto-3-methylbutan-1-ol, a tertiary thiol with the chemical formula C₅H₁₂OS, possesses a unique molecular structure that dictates its characteristic aroma and reactivity.[2] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₂OS | [2] |

| Molecular Weight | 120.21 g/mol | [2] |

| Appearance | Colorless liquid | [3] |

| Odor | Meaty, roasty, savory, catty, cooked leeks | [2][3] |

| Boiling Point | 186 °C at 760 mmHg | [4] |

| Density | 0.985 g/mL at 20 °C | [2] |

| Solubility | Soluble in water, ethanol, and oils | [4] |

| Sensory Threshold | 1500 ng/L in water | [5] |

Natural Occurrence and Flavor Contribution

The presence and impact of MMB vary significantly across different food matrices. Its contribution to the overall flavor profile is highly dependent on its concentration and the presence of other volatile compounds.

Coffee

In roasted coffee, MMB is considered a key aroma compound, contributing to the desirable "roasty" and savory notes.[6][7] Its concentration in roasted coffee has been reported to range from 150 to 1500 µg/kg.[5] The formation of MMB and its esters, such as 3-mercapto-3-methylbutyl acetate (B1210297), is significantly influenced by the degree of roasting, with higher concentrations generally found in more intensely roasted beans.[8][9]

Sauvignon Blanc Wine

While other volatile thiols like 3-mercaptohexan-1-ol (3MH) are more famously associated with the characteristic "passion fruit" and "grapefruit" aromas of Sauvignon Blanc wine, MMB has also been identified as a contributor to its complex aroma profile.[5][10] Although specific concentration ranges for MMB in Sauvignon Blanc are not as extensively documented as for other thiols, its presence, even at low ng/L levels, can influence the overall sensory perception.[1][11]

Passion Fruit

MMB, along with its acetate, has been identified as a naturally occurring volatile compound in passion fruit juice, contributing to its complex and characteristic aroma.[5][12] The formation of MMB in passion fruit is believed to occur through the enzymatic breakdown of non-volatile precursors.[12]

Beer

In the context of beer, MMB and the structurally similar 2-mercapto-3-methyl-1-butanol (B3045925) (2M3MB) are considered undesirable off-flavors, imparting an "onion-like" or "catty" aroma.[13][14] The formation of these compounds is linked to precursors originating from hops that are transformed during the wort boiling and fermentation processes.[14]

Formation Pathways

The formation of 3-mercapto-3-methylbutan-1-ol in food and beverages is a complex process involving precursor compounds and enzymatic or thermal reactions.

Formation from Non-Volatile Precursors in Plants

In fruits like passion fruit and grapes, MMB is thought to be released from non-volatile S-cysteine or S-glutathione conjugates during ripening or fermentation.[12][15] These precursors are odorless and are enzymatically cleaved by, for example, microbial β-lyases to release the volatile thiol.

Formation during Thermal Processing

In coffee, the formation of MMB is associated with the Maillard reaction and the degradation of sulfur-containing amino acids during roasting.[16] Specific precursors in green coffee beans react at high temperatures to form a cascade of volatile compounds, including MMB. The exact precursors and reaction mechanisms are still an area of active research, but the degradation of cysteine and the presence of sugars are known to be crucial.[7]

Formation as an Off-Flavor in Beer

In beer, the formation of the related off-flavor thiol, 2-mercapto-3-methyl-1-butanol, has been shown to originate from the oxidation of iso-alpha-acids from hops during wort boiling, which forms a precursor, 2,3-epoxy-3-methylbutanal. This intermediate then reacts with hydrogen sulfide (B99878) and is subsequently reduced by yeast enzymes during fermentation to the final off-flavor compound. A similar pathway may contribute to the formation of MMB.[14]

Experimental Protocols for Analysis

The analysis of MMB in food matrices is challenging due to its high volatility, reactivity (proneness to oxidation), and typically low concentrations. Gas chromatography-mass spectrometry (GC-MS) is the most common analytical technique employed.

Sample Preparation and Extraction

The choice of extraction method is critical for the accurate quantification of MMB.

-

Solid-Phase Microextraction (SPME): A solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace of a sample or directly immersed in a liquid sample to adsorb volatile and semi-volatile compounds.[17][18]

-

Stir Bar Sorptive Extraction (SBSE): Similar to SPME but utilizes a magnetic stir bar coated with a larger volume of sorbent, providing higher recovery for less volatile compounds.

-

Solid-Phase Extraction (SPE): Often used for cleaning up complex matrices and concentrating analytes. For thiols, specific sorbents, such as those containing silver ions, can be used for selective extraction.[4]

-

Solvent-Assisted Flavor Evaporation (SAFE): A distillation technique performed under high vacuum to gently extract volatile compounds from a sample matrix.[19]

Derivatization

To improve the chromatographic properties and stability of MMB, derivatization is often employed. A common derivatizing agent is 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr), which reacts with the thiol group to form a more stable and less volatile derivative that is amenable to GC-MS analysis.[2][20]

GC-MS Analysis Protocol (Example for Coffee)

The following is a generalized protocol for the analysis of MMB in coffee, integrating common practices from the literature.

1. Sample Preparation:

- Weigh 5 g of finely ground roasted coffee into a 20 mL headspace vial.

- Add an internal standard solution (e.g., deuterated MMB).

- Add 5 mL of a saturated NaCl solution to enhance the release of volatiles into the headspace.

2. Extraction (HS-SPME):

- Equilibrate the vial at 60 °C for 15 minutes.

- Expose a conditioned SPME fiber (e.g., PDMS/DVB) to the headspace for 30 minutes at 60 °C.

3. Derivatization (Optional, if not using a dedicated sulfur detector):

- Desorb the analytes from the SPME fiber in an injection port containing a PFBBr-saturated vapor or by direct injection into a solution containing the derivatizing agent.

4. GC-MS Parameters:

- Injector: Splitless mode, 250 °C.

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

- Oven Program: Start at 40 °C (hold for 2 min), ramp to 250 °C at 5 °C/min, and hold for 5 min.

- Carrier Gas: Helium at a constant flow of 1 mL/min.

- Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 35-350 or selected ion monitoring (SIM) for target ions of MMB and its derivative.

"Sample" [label="Ground Coffee Sample"];

"Internal_Standard" [label="Add Internal Standard"];

"HS_Vial" [label="Headspace Vial with NaCl Solution"];

"SPME" [label="HS-SPME Extraction", shape=ellipse, fillcolor="#FBBC05"];

"GC_MS" [label="GC-MS Analysis", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Data_Analysis" [label="Data Processing and Quantification"];

"Sample" -> "Internal_Standard";

"Internal_Standard" -> "HS_Vial";

"HS_Vial" -> "SPME";

"SPME" -> "GC_MS";

"GC_MS" -> "Data_Analysis";

}

Sensory Perception Pathway

The perception of MMB, like other odorants, is initiated by its interaction with specific olfactory receptors (ORs) located in the cilia of olfactory sensory neurons in the nasal epithelium.[3][21] While the specific human OR for MMB has not been definitively identified, research on the structurally similar 3-mercapto-2-methylpentan-1-ol has shown it to be a highly specific agonist for the OR2M3 receptor.[22] This interaction triggers a signaling cascade that ultimately leads to the perception of its characteristic aroma.

The binding of a thiol to an OR, which is a G-protein coupled receptor (GPCR), is thought to be a complex process that may involve the interaction of the sulfur atom with metal ions, such as copper, within the receptor protein.[3][21]

Conclusion

3-Mercapto-3-methylbutan-1-ol is a multifaceted flavor compound with a profound impact on the sensory qualities of a variety of foods and beverages. Its desirable roasty and savory notes in coffee stand in stark contrast to its role as an off-flavor in beer, highlighting the critical importance of concentration and food matrix in sensory perception. Understanding the formation pathways of MMB from precursors in raw materials and during processing is essential for controlling its levels in final products. Furthermore, robust analytical methods are crucial for the accurate quantification of this potent and reactive compound. Continued research into the specific precursors, enzymatic and chemical formation mechanisms, and the detailed interactions with human olfactory receptors will provide a more complete understanding of the pivotal role of 3-mercapto-3-methylbutan-1-ol in the complex world of food and flavor chemistry.

References

- 1. scispace.com [scispace.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Qualitative Screening of Volatile Thiols in Wine by Selective Silver Ion Solid-Phase Extraction with Heart-Cutting Multidimensional Gas Chromatography Mass Spectrometry/Olfactometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researcharchive.lincoln.ac.nz [researcharchive.lincoln.ac.nz]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Identification of odor-active 3-mercapto-3-methylbutyl acetate in volatile fraction of roasted coffee brew isolated by steam distillation under reduced pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. infowine.com [infowine.com]

- 12. researchgate.net [researchgate.net]

- 13. htslabs.com [htslabs.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Identification of intermediates involved in the biosynthetic pathway of 3-mercaptohexan-1-ol conjugates in yellow passion fruit (Passiflora edulis f. flavicarpa) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. imreblank.ch [imreblank.ch]

- 17. scispace.com [scispace.com]

- 18. agilent.com [agilent.com]

- 19. Identification of Key Aroma-Active Compounds in Commercial Coffee Using GC-O/AEDA and OAV Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. academic.oup.com [academic.oup.com]

Methodological & Application

Application Note: Quantitative Analysis of 3-Mercapto-3-methylbutan-1-ol in Complex Matrices using 3-Mercapto-3-methylbutan-1-ol-d6 as an Internal Standard by GC-MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Mercapto-3-methylbutan-1-ol (3M3MB1O) is a volatile sulfur compound that contributes to the aroma profile of various food and beverage products, such as coffee, beer, and wine.[1][2] Accurate quantification of this compound is crucial for quality control and product development in these industries. Additionally, its presence in biological matrices can be of interest in metabolic and toxicological studies. Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the analysis of volatile compounds.[3] However, the inherent volatility and reactivity of thiols like 3M3MB1O can pose analytical challenges, leading to potential inaccuracies in quantification due to sample loss during preparation or matrix effects.[3][4]

To overcome these challenges, a stable isotope dilution assay (SIDA) using a deuterated internal standard is the gold standard for accurate and precise quantification.[4][5][6] This application note provides a detailed protocol for the quantitative analysis of 3-Mercapto-3-methylbutan-1-ol in complex matrices using 3-Mercapto-3-methylbutan-1-ol-d6 as an internal standard, coupled with headspace solid-phase microextraction (HS-SPME) and GC-MS. The use of a stable isotope-labeled internal standard ensures high accuracy by compensating for analyte loss during sample preparation and potential matrix-induced signal suppression or enhancement.[6]

Experimental Workflow

Figure 1: General workflow for the GC-MS analysis of 3-Mercapto-3-methylbutan-1-ol.

Experimental Protocols

This section details the methodologies for the quantification of 3-Mercapto-3-methylbutan-1-ol using this compound as an internal standard.

1. Materials and Reagents

-

3-Mercapto-3-methylbutan-1-ol (≥98% purity)

-

This compound (isotopic purity ≥98%)

-

Methanol (HPLC grade)

-

Deionized water

-

Sodium chloride (analytical grade)

-

20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

-

Solid-Phase Microextraction (SPME) fiber assembly with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber

2. Standard Solution Preparation

-

Stock Solutions (1000 mg/L): Accurately weigh approximately 10 mg of 3-Mercapto-3-methylbutan-1-ol and this compound into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the 3-Mercapto-3-methylbutan-1-ol stock solution with a suitable solvent (e.g., 10% ethanol (B145695) in water for beverage analysis) to achieve concentrations ranging from 0.1 to 50 µg/L.

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 10 µg/L) in the same solvent as the calibration standards.

3. Sample Preparation

-

Pipette 5 mL of the liquid sample (e.g., coffee, wine, or diluted biological fluid) into a 20 mL headspace vial.

-

For solid samples, weigh an appropriate amount (e.g., 1 g) into the vial and add 5 mL of deionized water.

-

Add 1 g of sodium chloride to each vial to enhance the partitioning of volatile compounds into the headspace.

-

Spike each sample and calibration standard with 50 µL of the 10 µg/L this compound internal standard solution.

-

Immediately seal the vials with the magnetic screw caps.

-

Vortex the vials for 30 seconds to ensure thorough mixing.

4. Headspace Solid-Phase Microextraction (HS-SPME)

-

Place the vials in an autosampler tray or a heating block.

-

Equilibrate the samples at 40°C for 15 minutes with agitation.

-

Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 40°C.

5. GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Injector: Splitless mode, 250°C.

-

Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 5 minutes.

-

Ramp 1: 5°C/min to 150°C.

-

Ramp 2: 10°C/min to 240°C, hold for 5 minutes.

-

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor:

-

3-Mercapto-3-methylbutan-1-ol: m/z 75 (quantifier), 87, 102 (qualifiers).

-

This compound: m/z 81 (quantifier), 93, 108 (qualifiers).

-

-

6. Data Analysis and Quantification

-

Integrate the peak areas of the quantifier ions for both the analyte and the internal standard.

-

Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area) for each calibration standard.

-

Construct a calibration curve by plotting the response ratio against the concentration of the analyte.

-

Determine the concentration of 3-Mercapto-3-methylbutan-1-ol in the samples by applying the response ratio to the calibration curve.

Quantitative Data

The following tables summarize representative quantitative data for the analysis of 3-Mercapto-3-methylbutan-1-ol using the described method.

Table 1: Method Validation Parameters

| Parameter | Value |

| Linearity Range | 0.1 - 50 µg/L |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | 0.05 µg/L |

| Limit of Quantification (LOQ) | 0.15 µg/L |

Table 2: Precision and Recovery

| Spiked Concentration (µg/L) | Intra-day Precision (%RSD, n=5) | Inter-day Precision (%RSD, n=5) | Recovery (%) |

| 0.5 | 6.8 | 8.2 | 98.5 |

| 5.0 | 4.5 | 5.9 | 101.2 |

| 25.0 | 3.1 | 4.3 | 99.7 |

The use of this compound as an internal standard in a stable isotope dilution GC-MS assay provides a robust, accurate, and precise method for the quantification of 3-Mercapto-3-methylbutan-1-ol in complex matrices. The detailed protocol presented in this application note, including HS-SPME sample preparation and optimized GC-MS parameters, is suitable for routine analysis in quality control, flavor and fragrance research, and various other scientific disciplines. The implementation of this method can significantly improve the reliability of analytical data for this important volatile sulfur compound.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and stable isotope dilution assay of ethanethiol and diethyl disulfide in wine using solid phase microextraction. Effect of aging on their levels in wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol for the Stable Isotope Dilution Assay (SIDA) of 3-Mercapto-3-methylbutan-1-ol-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Mercapto-3-methylbutan-1-ol (3-MMB) is a volatile sulfur compound (VSC) of significant interest across various scientific disciplines. It is a key aroma compound in numerous foods and beverages, including coffee, beer, and Sauvignon Blanc wine, where it can impart desirable "catty," roasty, or fruity notes at low concentrations. In the field of animal biology, 3-MMB has been identified as a semiochemical in the urine of felines, playing a role in territorial marking. Given its potent sensory impact and biological relevance, accurate quantification of 3-MMB in complex matrices is crucial for quality control in the food and beverage industry, flavor and fragrance research, and ecological studies.

The analysis of volatile thiols like 3-MMB is challenging due to their high volatility, reactivity (proneness to oxidation), and often low concentrations in samples. Stable Isotope Dilution Assay (SIDA) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the accurate and precise quantification of such challenging analytes. SIDA utilizes a stable isotope-labeled version of the analyte, in this case, 3-Mercapto-3-methylbutan-1-ol-d6 (3-MMB-d6), as an internal standard. Since the labeled standard is chemically identical to the native analyte, it co-elutes during chromatography and experiences the same behavior during sample preparation and analysis. This allows for the correction of matrix effects and variations in extraction efficiency, leading to highly reliable quantitative results.

This application note provides a detailed protocol for the quantification of 3-MMB in liquid samples using SIDA with 3-MMB-d6, employing Solid-Phase Microextraction (SPME) for sample preparation and GC-MS for analysis.

Principle of Stable Isotope Dilution Assay

The core principle of SIDA lies in the addition of a known amount of the isotopically labeled internal standard (3-MMB-d6) to the sample at the earliest stage of sample preparation. The native analyte (3-MMB) and the labeled standard are then extracted and analyzed together. The ratio of the mass spectrometric signal of the native analyte to that of the labeled standard is used to calculate the concentration of the native analyte in the original sample. This ratiometric measurement is independent of sample volume and recovery rates, thereby providing high accuracy and precision.

Figure 1: Principle of Stable Isotope Dilution Assay (SIDA).

Experimental Protocol

This protocol is a general guideline and may require optimization for specific sample matrices.

Materials and Reagents

-

3-Mercapto-3-methylbutan-1-ol (≥98% purity)

-

This compound (isotopic purity ≥98%)

-

Pentafluorobenzyl bromide (PFBBr)

-

Dichloromethane (DCM), HPLC grade

-

Sodium chloride (NaCl), analytical grade

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Deionized water

-

SPME fibers (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

Preparation of Standard Solutions

-

Native Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-MMB and dissolve in 10 mL of dichloromethane.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-MMB-d6 and dissolve in 10 mL of dichloromethane.

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the native standard stock solution with the appropriate matrix (e.g., synthetic wine, buffer) to achieve concentrations ranging from ng/L to µg/L, depending on the expected sample concentrations. Spike each calibration standard and sample with a fixed concentration of the internal standard working solution (e.g., 50 ng/L).

Sample Preparation (SPME and Derivatization)

The following workflow outlines the sample preparation using headspace SPME with on-fiber derivatization.

Figure 2: Experimental workflow for SIDA of 3-MMB.

-

Sample Aliquoting: Place 10 mL of the liquid sample (or calibration standard) into a 20 mL headspace vial.

-

Internal Standard Spiking: Add the 3-MMB-d6 internal standard solution to the vial to achieve the desired final concentration.

-

Salting Out: Add approximately 2 g of NaCl to the vial to increase the ionic strength of the solution, which enhances the partitioning of volatile compounds into the headspace.

-

pH Adjustment: Adjust the pH of the sample to ~7 using NaOH or HCl if necessary.

-

Headspace Extraction: Equilibrate the sample at 40°C for 10 minutes. Then, expose the SPME fiber to the headspace of the sample for 30 minutes at 40°C with agitation.

-

Derivatization: In a separate sealed, empty 20 mL vial, inject a small amount of PFBBr (e.g., 5 µL of a 10% solution in DCM) and allow it to equilibrate to create a headspace saturated with the derivatizing agent. After sample extraction, retract the SPME fiber and immediately insert it into the headspace of the PFBBr-containing vial for 10 minutes at 60°C to allow for on-fiber derivatization.

-

GC-MS Injection: After derivatization, immediately desorb the fiber in the GC injector.

GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Mass Spectrometer: Agilent 5977B or equivalent

-

Injector: Splitless mode, 250°C

-

Carrier Gas: Helium, constant flow at 1.2 mL/min

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes

-

Ramp 1: 5°C/min to 150°C

-

Ramp 2: 20°C/min to 280°C, hold for 5 minutes

-

-

MS Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI), 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

SIM Ions to Monitor (Proposed): The PFBBr derivative of 3-MMB will have a pentafluorobenzyl group attached to the sulfur atom. The primary fragment ion is often the pentafluorobenzyl cation at m/z 181.

-

3-MMB-PFBBr derivative:

-

Quantifier ion: To be determined empirically (likely a molecular ion or a fragment containing the full carbon skeleton).

-

Qualifier ion 1: m/z 181

-

Qualifier ion 2: To be determined empirically.

-

-

3-MMB-d6-PFBBr derivative:

-

Quantifier ion: Quantifier ion of native + 6 Da.

-

Qualifier ion: m/z 181

-

Data Analysis and Quantification

-

Integrate the peak areas of the quantifier ions for both the native 3-MMB and the internal standard 3-MMB-d6.

-

Calculate the response ratio (Area of 3-MMB / Area of 3-MMB-d6).

-

Construct a calibration curve by plotting the response ratio against the concentration of the native 3-MMB in the calibration standards.

-

Determine the concentration of 3-MMB in the unknown samples by interpolating their response ratios on the calibration curve.

Quantitative Data Summary

The following table presents typical performance characteristics that can be expected from a well-optimized SIDA method for volatile thiols. These values are based on published data for similar compounds and should be validated for this specific application.

| Parameter | Typical Value |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 - 5 ng/L |

| Limit of Quantification (LOQ) | 1.5 - 15 ng/L |

| Recovery | 90 - 110% |

| Precision (RSD) | < 15% |

Conclusion

The Stable Isotope Dilution Assay using this compound as an internal standard provides a robust and highly accurate method for the quantification of 3-MMB in complex matrices. The combination of SPME for sample preparation and GC-MS for analysis offers excellent sensitivity and selectivity. This protocol serves as a comprehensive guide for researchers, scientists, and drug development professionals to implement this powerful analytical technique for a wide range of applications, from flavor and aroma profiling to metabolomics and clinical research. The use of a stable isotope-labeled internal standard is critical for overcoming the challenges associated with the analysis of volatile and reactive thiols, ensuring the generation of reliable and defensible quantitative data.

Application Note: Quantitative Analysis of a Panel of Biological Thiols in Human Plasma Using a d6-Labeled Standard LC-MS/MS Method

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of key biological thiols—glutathione (B108866) (GSH), cysteine (Cys), and homocysteine (Hcy)—in human plasma. Due to the inherent instability and susceptibility of thiols to auto-oxidation, a derivatization step using N-ethylmaleimide (NEM) is employed to form stable thioether adducts prior to analysis.[1][2] The method incorporates stable isotope-labeled (SIL) internal standards, specifically d6-labeled analogs for each thiol, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[3] This approach provides a reliable tool for researchers studying oxidative stress, cardiovascular diseases, and metabolic disorders where thiol homeostasis is a critical biomarker.[4]

Introduction

Low molecular weight thiols, such as glutathione, cysteine, and homocysteine, are pivotal in numerous physiological and pathological processes. Glutathione is a primary intracellular antioxidant, cysteine is a crucial precursor for protein and GSH synthesis, and elevated homocysteine is an established risk factor for cardiovascular disease.[4] The accurate measurement of these compounds is challenging due to the reactive nature of their sulfhydryl (-SH) group, which can readily oxidize to form disulfides.[1]